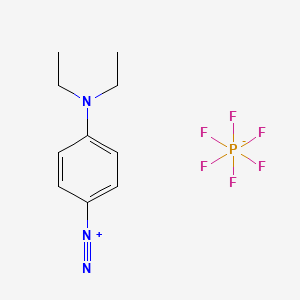
4-(Diethylamino)benzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)benzenediazonium hexafluorophosphate is a diazonium salt that is widely used in organic synthesis and various scientific research applications. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Diethylamino)aniline. The process includes the following steps:
Diazotization: 4-(Diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or organic solvents at low temperatures.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base to facilitate the reaction.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline group.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or thiolated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products, which are often used as dyes and pigments.
Reduction Reactions: The major product is the corresponding aniline derivative.
Scientific Research Applications
4-(Diethylamino)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.
Biology: It is used in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzenediazonium hexafluorophosphate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as coupling with nucleophiles or reduction to form aniline derivatives. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)benzenediazonium tetrafluoroborate
- 4-(Diethylamino)benzenediazonium chloride
- 4-(Diethylamino)benzenediazonium sulfate
Uniqueness
4-(Diethylamino)benzenediazonium hexafluorophosphate is unique due to its stability and reactivity. The hexafluorophosphate anion provides enhanced stability compared to other diazonium salts, making it a preferred choice in many synthetic applications. Additionally, its reactivity allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
733-51-7 |
|---|---|
Molecular Formula |
C10H14F6N3P |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
4-(diethylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C10H14N3.F6P/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;1-7(2,3,4,5)6/h5-8H,3-4H2,1-2H3;/q+1;-1 |
InChI Key |
OJWDEGPZASILLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Related CAS |
21906-90-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


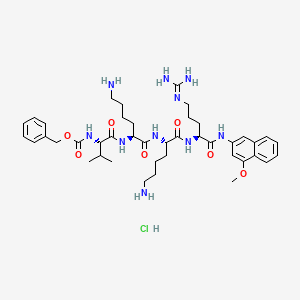
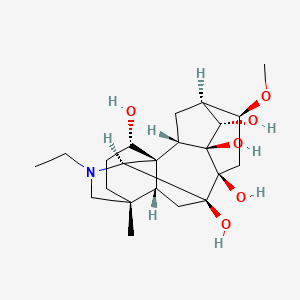
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)

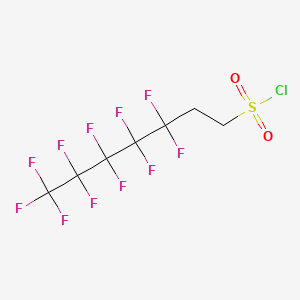


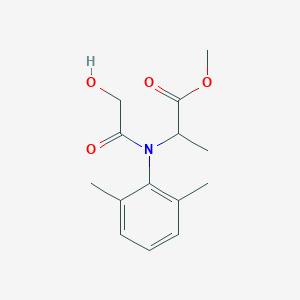
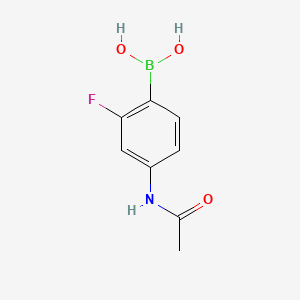
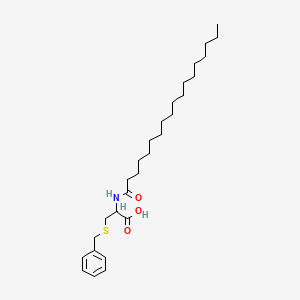

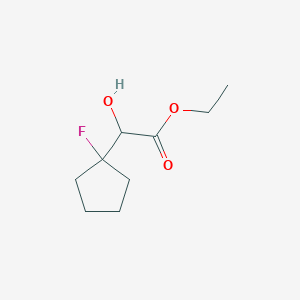

![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
